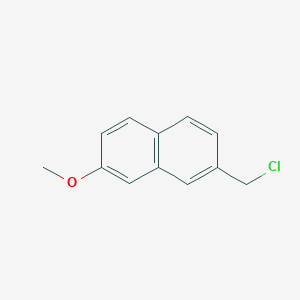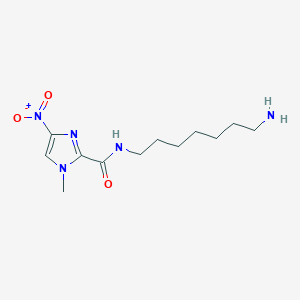
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- is a chemical compound with the molecular formula C12H21N5O3 It is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a nitro group
準備方法
The synthesis of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group is introduced via nitration, often using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Carboxamide Group: The carboxamide group is attached through the reaction of the imidazole derivative with an appropriate amine.
Addition of the Aminoheptyl Chain: The aminoheptyl chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable alkyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aminoheptyl chain can participate in nucleophilic substitution reactions, where the amine group reacts with electrophiles to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-5-nitro-: This compound has a similar structure but with a different position of the nitro group, which can lead to different chemical and biological properties.
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-3-nitro-: Another similar compound with the nitro group in a different position, affecting its reactivity and applications.
The uniqueness of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
特性
CAS番号 |
503811-30-1 |
|---|---|
分子式 |
C12H21N5O3 |
分子量 |
283.33 g/mol |
IUPAC名 |
N-(7-aminoheptyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C12H21N5O3/c1-16-9-10(17(19)20)15-11(16)12(18)14-8-6-4-2-3-5-7-13/h9H,2-8,13H2,1H3,(H,14,18) |
InChIキー |
YQTBJSLFVHCPCB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C(=O)NCCCCCCCN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


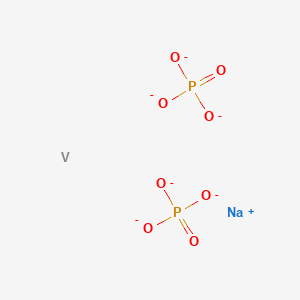
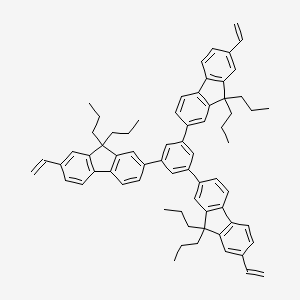
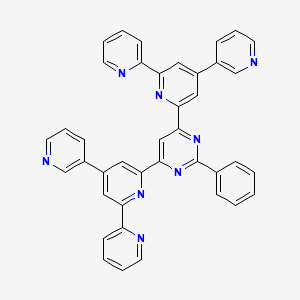
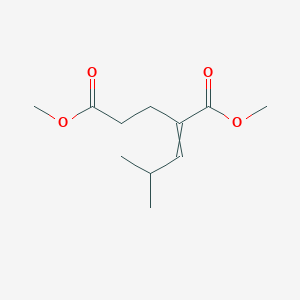

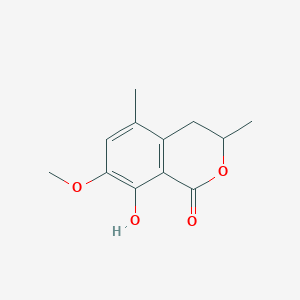
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
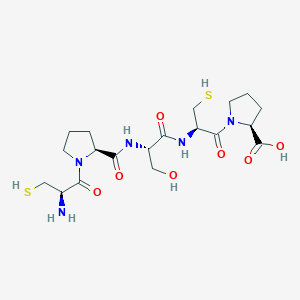
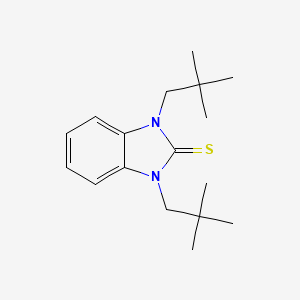
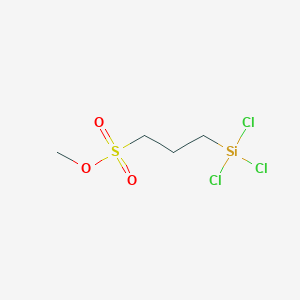
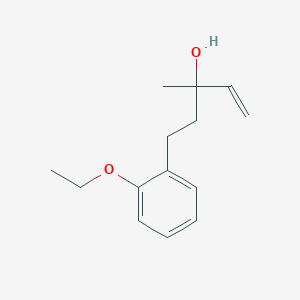

![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
